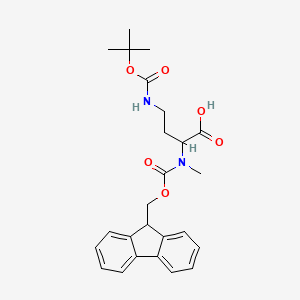

Fmoc-N-Me-Dab(Boc)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-13-21(22(28)29)27(4)24(31)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,26,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVWNUSHPLVJFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc N Me Dab Boc Oh

Stereoselective Synthesis of N-Methyl-α,γ-diaminobutyric Acid Derivatives

The creation of the N-methyl-α,γ-diaminobutyric acid (N-Me-Dab) backbone with the correct D-configuration at the α-carbon is the foundational challenge. Methodologies must establish two chiral centers and install a methyl group on the α-nitrogen.

One prominent strategy involves the asymmetric Michael addition of glycine (B1666218) derivatives to nitroalkenes, catalyzed by copper (Cu). scilit.commanchester.ac.uk This method allows for the highly diastereo- and enantioselective formation of α,γ-diamino acid precursors. scilit.commanchester.ac.uk By selecting the appropriate chiral ligands, such as P,N-ferrocene ligands, the stereochemical outcome can be directed towards the desired isomer. scilit.commanchester.ac.uk Subsequent reduction of the nitro group to an amine and hydrolysis yields the diaminobutyric acid core. figshare.com

Another powerful approach is biocatalysis, which utilizes enzymes for highly specific transformations. Imine reductases (IREDs) can catalyze the reductive amination of α-ketoesters to produce N-substituted α-amino esters with high conversion and enantioselectivity. nih.gov This method offers a sustainable alternative to traditional chemical methods, which may require harsh reagents. nih.gov The N-methylation itself can be achieved through various methods, including the Biron-Kessler method, which is effective for solid-phase synthesis. nih.gov This involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the remaining NH group acidic enough for methylation with agents like dimethyl sulfate (B86663) or methyl iodide. nih.gov

| Method | Key Features | Stereocontrol | Typical Reagents |

| Asymmetric Michael Addition | Forms the Cα-Cβ bond with high stereocontrol. | High diastereo- and enantioselectivity. | Glycine Schiff base, nitroalkene, Cu catalyst, chiral ferrocene (B1249389) ligand. scilit.commanchester.ac.uk |

| Biocatalytic Reductive Amination | Enzymatic approach offering high specificity and mild conditions. | Excellent enantioselectivity, capable of producing both R and S enantiomers. | α-ketoester, methylamine, Imine Reductase (IRED). nih.gov |

| Substrate-Controlled Reduction | Reduction of a ketone on an amino acid precursor to create a stereocenter. | High diastereoselectivity depending on the reducing agent. | Enone-derived α-amino acid, L-selectride. nih.gov |

Installation of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial temporary protecting group for the α-amino functionality, particularly in solid-phase peptide synthesis (SPPS), due to its stability in acidic conditions and facile removal with a mild base like piperidine (B6355638). wikipedia.org

The Fmoc group is typically introduced under Schotten-Baumann conditions, reacting the N-methyl-D-Dab intermediate with an activated Fmoc derivative. wikidot.com The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.orgwikidot.com The reaction is generally performed in an aqueous solvent mixture with a base, such as sodium bicarbonate or triethylamine, to neutralize the acid generated during the reaction. acs.org While both reagents are effective, Fmoc-OSu is sometimes preferred as it can reduce the formation of dipeptide impurities that may arise with Fmoc-Cl. acs.org

| Reagent | Base | Solvent System | Key Considerations |

| Fmoc-Cl | Sodium Bicarbonate | Aqueous Dioxane | Can sometimes lead to dipeptide impurities. acs.org |

| Fmoc-OSu | Triethylamine | Acetonitrile (B52724)/Water | Generally cleaner reaction; excess reagent can decompose. wikidot.comacs.org |

| Fmoc-N3 | Sodium Bicarbonate | Aqueous Dioxane | Another effective alternative for Fmoc installation. wikipedia.org |

Selective Introduction of the Boc Protecting Group on the γ-Amino Functionality

With the α-amino group methylated and protected by Fmoc, the next critical step is the selective protection of the γ-amino group with the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonality is essential, allowing for the removal of the Fmoc group during peptide synthesis without affecting the Boc group on the side chain.

A facile and effective method for the mono-Boc protection of diamines involves the sequential addition of one equivalent of hydrochloric acid (HCl) followed by one equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.netscielo.org.mx The initial protonation of one amino group deactivates it, directing the subsequent acylation by (Boc)₂O to the remaining free, more nucleophilic amino group. scielo.org.mx

Another sophisticated strategy involves the use of a copper(II) chelate. The α-amino acid can form a temporary complex with copper ions, effectively blocking the α-amino and carboxyl groups. This leaves the side-chain γ-amino group available for selective reaction with (Boc)₂O. The copper is subsequently removed, yielding the desired Nγ-Boc protected product.

| Method | Principle | Reagents | Advantage |

| Monoprotonation | Sequential deactivation and protection. | 1. HCl (1 eq.), 2. (Boc)₂O (1 eq.), 3. Neutralization. researchgate.net | Simple, one-pot procedure with good yields. researchgate.net |

| Copper(II) Chelation | Temporary complexation blocks the α-amino and carboxyl groups. | Cu(II) salt (e.g., CuSO₄), Base, (Boc)₂O. | High selectivity for the side-chain amino group. |

Integration of Fmoc N Me Dab Boc Oh in Solid Phase Peptide Synthesis Spps

Challenges Associated with Incorporating N-Methylated Residues in SPPS

The introduction of N-methylated amino acids, such as Fmoc-N-Me-Dab(Boc)-OH, into a growing peptide chain presents distinct challenges that can impede the efficiency of solid-phase peptide synthesis (SPPS). These hurdles primarily stem from the steric hindrance imposed by the N-methyl group, which alters the reactivity of the amino acid and can lead to undesirable side reactions.

Reduced Coupling Efficiencies

A significant obstacle in the incorporation of N-methylated residues is the often-observed reduction in coupling efficiency. researchgate.net The presence of the methyl group on the nitrogen atom sterically hinders the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation. researchgate.net This can result in incomplete reactions and the formation of deletion sequences, where one or more amino acids are missing from the final peptide. The challenge is particularly pronounced when coupling an amino acid to an N-methylated residue already attached to the solid support. researchgate.net

Minimization of Racemization During Coupling

Racemization, the conversion of a chiral amino acid into an equal mixture of both its stereoisomers, is a critical concern in peptide synthesis as it can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide. While the use of urethane-based protecting groups like Fmoc generally minimizes racemization, the conditions required to overcome the reduced coupling efficiency of N-methylated amino acids can sometimes increase this risk. researchgate.netnih.gov The activation of the carboxylic acid group of the incoming amino acid creates a species that is susceptible to racemization. nih.gov Therefore, a stepwise coupling strategy is generally recommended over a convergent or segment coupling approach to mitigate this issue. researchgate.net

Optimized Coupling Reagent Selection and Reaction Conditions

To address the challenges of reduced coupling efficiency, researchers have identified several coupling reagents and optimized reaction conditions that facilitate the successful incorporation of sterically hindered N-methylated amino acids like this compound. The choice of coupling reagent is paramount, with uranium and phosphonium (B103445) salt-based reagents demonstrating superior performance.

Key reagents that have proven effective include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Often used in conjunction with a base like diisopropylethylamine (DIEA), HATU has shown excellent results in promoting the coupling of N-methylated amino acids. researchgate.netpeptide.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : This phosphonium-based reagent is another powerful option for difficult couplings. researchgate.net

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : When used with an additive like HOAt (1-hydroxy-7-azabenzotriazole), PyBOP can also yield good results. peptide.com

Longer reaction times and, in some cases, elevated temperatures may be necessary to drive the coupling reaction to completion. sigmaaldrich.com Monitoring the reaction progress is crucial, and tests like the bromophenol blue test can be employed, as the standard ninhydrin (B49086) test is not effective for secondary amines like N-methylated residues. peptide.com

Table 1: Coupling Reagents for N-Methylated Amino Acids

| Reagent | Type | Additive (if common) | Efficacy |

|---|---|---|---|

| HATU | Uronium | DIEA | High |

| PyAOP | Phosphonium | High | |

| PyBOP | Phosphonium | HOAt | Good |

| HBTU | Uronium | Less Effective |

Strategies for Mitigating Peptide Aggregation and Difficult Sequences

Peptide aggregation, where growing peptide chains clump together on the solid support, is a common problem in SPPS, particularly with hydrophobic sequences or those prone to forming stable secondary structures. peptide.com N-methylation can sometimes be strategically used to disrupt the hydrogen bonding networks that lead to aggregation. nih.gov However, when aggregation does occur, it can hinder both coupling and deprotection steps.

Several strategies can be employed to overcome these "difficult sequences":

Chaotropic Salts : Adding salts like LiCl or NaClO4 to the reaction mixture can disrupt the hydrogen bonds causing aggregation. sigmaaldrich.compeptide.com

Alternative Solvents : Switching to more polar aprotic solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can improve solvation of the peptide-resin complex. sigmaaldrich.compeptide.com

Backbone Protection : The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of certain residues can effectively prevent aggregation. peptide.com

Pseudoprolines : Incorporating pseudoproline dipeptides can disrupt the formation of beta-sheet structures that often lead to aggregation. peptide.com

Low-Loading Resins : Using resins with a lower substitution level can reduce the density of peptide chains, thereby minimizing intermolecular interactions. peptide.com

Compatibility with Diverse Resin Chemistries and Loading Strategies

Commonly used resins include:

Wang Resin : For peptides with a C-terminal carboxylic acid.

Rink Amide Resin : For peptides with a C-terminal amide.

2-Chlorotrityl Chloride (2-CTC) Resin : This acid-sensitive resin allows for the cleavage of the peptide while keeping side-chain protecting groups intact, which is useful for fragment condensation strategies. nih.gov It has also been used as a temporary protecting group for the synthesis of Fmoc-N-Me-amino acids themselves. nih.gov

The loading of the first amino acid onto the resin is a critical step. For sterically hindered amino acids, specialized loading conditions may be required to achieve optimal substitution levels. As mentioned previously, using a lower loading resin can be advantageous for long or aggregation-prone sequences. peptide.com

Deprotection and Cleavage Considerations for Fmoc and Boc Groups

The final stages of peptide synthesis involve the removal of the protecting groups from the N-terminus and the side chains, followed by cleavage of the peptide from the resin. The Fmoc and Boc groups on this compound require distinct chemical conditions for their removal, providing the necessary orthogonality for successful synthesis.

Fmoc Group Deprotection : The Fmoc group is base-labile and is typically removed at each step of the synthesis using a solution of piperidine (B6355638) in a solvent like DMF. peptide.com For sequences where Fmoc removal is sluggish, a stronger base cocktail containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed. peptide.compeptide.com

Boc Group and Resin Cleavage : The Boc group on the Dab side chain is acid-labile. It is removed simultaneously with the cleavage of the peptide from most standard resins (like Wang or Rink Amide) using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). sigmaaldrich.comthermofisher.com This final cleavage step also removes other acid-labile side-chain protecting groups. The cleavage cocktail typically includes scavengers, such as water, triisopropylsilane (B1312306) (TIS), and phenol, to capture the reactive carbocations generated during deprotection, thereby preventing side reactions with sensitive amino acid residues like tryptophan or methionine. thermofisher.comnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |

| 1-Hydroxy-7-azabenzotriazole | HOAt |

| 2,4-Dimethoxybenzyl | Dmb |

| 2-Chlorotrityl Chloride | 2-CTC |

| 2-Hydroxy-4-methoxybenzyl | Hmb |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| Diisopropylethylamine | DIEA |

| Dimethyl Sulfoxide | DMSO |

| This compound | |

| N,N'-Diisopropylcarbodiimide | DIC |

| N-Methylpyrrolidone | NMP |

| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | PyAOP |

| Tert-butyloxycarbonyl | Boc |

| Trifluoroacetic Acid | TFA |

| Triisopropylsilane | TIS |

Applications of Fmoc N Me Dab Boc Oh in Advanced Peptide Architectures

Design and Synthesis of Conformationally Constrained Peptides

The incorporation of Fmoc-N-Me-Dab(Boc)-OH into a peptide sequence is a deliberate strategy to impose structural constraints, which are critical for improving biological activity, selectivity, and metabolic stability.

Induction of Defined Secondary Structures

The secondary structure of a peptide is crucial for its biological function. The introduction of N-methylated amino acids can significantly influence the peptide's folding and conformational preferences. While N-methylation increases hydrophobicity, its impact on peptide conformation can be profound, often leading to the destabilization or modification of standard secondary structures like α-helices. mdpi.com This is because the methyl group on the amide nitrogen eliminates the possibility of forming a hydrogen bond, a key interaction in stabilizing such structures. mdpi.com

However, this disruption can be strategically employed to favor specific non-standard structures, such as β-turns. The presence of a strong turn-inducing element within a linear peptide is often essential for efficient cyclization and for defining the peptide's three-dimensional shape. researchgate.net The conformational rigidity imparted by the N-methyl group can guide the peptide backbone to adopt a specific turn conformation, which can be a critical element of its pharmacophore.

Conformational Restriction through N-Methylation

N-methylation is a powerful tool for modulating the physicochemical properties of peptides. researchgate.net One of its primary effects is the introduction of significant steric and electronic perturbations that restrict the conformational freedom of the peptide backbone. nih.gov

The key mechanisms by which N-methylation achieves this restriction include:

Elimination of Hydrogen Bonds: The replacement of the amide proton with a methyl group removes a critical hydrogen bond donor, preventing the formation of stabilizing intramolecular hydrogen bonds that define structures like α-helices and β-sheets. mdpi.com

Steric Hindrance: The methyl group introduces steric bulk that restricts rotation around adjacent single bonds (phi, ψ, and omega dihedral angles), locking the peptide into a more limited set of preferred conformations.

This conformational constraint is a desirable feature in drug design, as it can pre-organize the peptide into its bioactive conformation, leading to higher binding affinity for its target and improved metabolic stability. nih.govnih.gov

Role in Peptide Macrocyclization Strategies

Peptide macrocyclization is a widely used strategy to enhance structural rigidity and improve pharmacological properties. researchgate.netmdpi.com this compound is an ideal building block for such strategies due to its orthogonally protected γ-amino group, which can serve as a handle for cyclization.

Side-Chain to Side-Chain Cyclization via the γ-Amino Group

The L-2,4-Diaminobutyric acid (Dab) scaffold provides a branching point within a peptide chain that is highly useful for creating cyclic structures. The this compound building block is designed for this purpose. The synthesis workflow involves:

Incorporation of this compound into the peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).

Selective deprotection of the side-chain Boc group under acidic conditions, which exposes the N-methylated γ-amino group. The Fmoc group on the α-amine and other acid-labile side-chain protecting groups on the peptide remain intact.

The newly freed N-methylated amine can then act as a nucleophile to form a covalent bond with an electrophilic side chain elsewhere in the peptide, such as the carboxylic acid side chain of an aspartic or glutamic acid residue, to form a lactam bridge.

The N-methylation on the side-chain amine may influence its nucleophilicity and the conformational properties of the resulting cyclic structure, offering a point of modulation for peptide design.

Cyclization with Other Peptide Components

Beyond side-chain to side-chain strategies, the functional handle on the Dab residue can be used to form macrocycles with other parts of the peptide. After selective deprotection of the Boc group, the N-methylated γ-amino group can be reacted with:

The C-terminus: In a side-chain-to-tail cyclization, the γ-amino group can be coupled with the C-terminal carboxylic acid of the peptide.

The N-terminus: In a side-chain-to-head cyclization, the γ-amino group can form a bond with a suitably activated N-terminal residue.

Other functionalized side-chains: The γ-amino group can participate in cyclization reactions with various other reactive side chains introduced into the peptide, enabling the formation of diverse and complex bicyclic or stapled peptide architectures. iris-biotech.de

These varied cyclization methods allow for the creation of macrocyclic peptides with different ring sizes and conformational properties, facilitating the optimization of biological activity. nih.gov

Development of Peptidomimetic Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The incorporation of non-proteinogenic amino acids like N-Me-Dab is a cornerstone of peptidomimetic design. nih.gov

This compound is a key building block for creating peptidomimetics for several reasons:

N-Methylation: The N-methyl group on the backbone provides inherent resistance to proteolysis by preventing recognition and cleavage by proteases. nih.govnih.gov

Non-Proteinogenic Side Chain: The diaminobutyric acid side chain is not found in the 20 common proteinogenic amino acids, further contributing to metabolic stability.

Structural Diversity: The ability to use the side chain for branching or cyclization allows for the creation of novel three-dimensional scaffolds that are inaccessible with standard amino acids, leading to enhanced binding affinity and selectivity.

By combining N-methylation with a functionalizable non-natural side chain, this compound allows for the synthesis of complex peptidomimetic structures, including cyclic and branched peptides, with the potential for improved therapeutic profiles. nih.gov

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2044702-38-5 | cusabio.com |

| Molecular Formula | C₂₅H₃₀N₂O₆ | nih.gov |

| Molecular Weight | 454.5 g/mol | |

| Primary Application | Building block in peptide synthesis | iris-biotech.de |

| α-Amine Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) | |

| Side-Chain Protection | Boc (tert-Butoxycarbonyl) |

| Backbone Modification | N-Methylation | |

Table 2: Orthogonal Deprotection Scheme

| Functional Group | Protecting Group | Deprotection Condition | Outcome | Reference |

|---|---|---|---|---|

| α-Amino Group | Fmoc | Base (e.g., Piperidine (B6355638) in DMF) | Allows peptide chain elongation |

Mimicry of Bioactive Helical or Turn Structures

The biological function of many peptides is intrinsically linked to their three-dimensional structure, particularly the presence of well-defined secondary structural motifs like helices and β-turns. The incorporation of this compound into a peptide sequence offers a powerful strategy for influencing and stabilizing these conformations.

N-methylation of a peptide backbone introduces a significant conformational constraint. The methyl group on the amide nitrogen can favor a cis-amide bond conformation, which is a key feature in certain types of β-turns. Furthermore, the steric hindrance imposed by the N-methyl group can restrict the rotational freedom of the peptide backbone, thereby pre-organizing the peptide into a specific folded structure. Systematic N-methylation of cyclic pentapeptides, for instance, has been shown to result in a limited number of preferred conformations in solution, which can serve as templates for designing bioactive peptides. nih.gov While N-methylation can sometimes disrupt hydrogen bonds essential for α-helical structures, its strategic placement, particularly at positions not involved in critical hydrogen-bonding networks, can help to enforce a desired turn geometry. rsc.org

The diaminobutyric acid (Dab) moiety itself also contributes to conformational control. The shorter side chain of Dab compared to lysine (B10760008) can be used to fine-tune the geometry of turn structures. By combining the effects of N-methylation and the specific stereochemistry of the Dab residue, peptide chemists can effectively mimic the presentation of side chains in natural helical or turn structures that are critical for receptor binding or enzymatic activity. This mimicry is a key tactic in the development of peptidomimetics that replicate the function of larger, less stable parent peptides.

Incorporation into Novel Drug Discovery Scaffolds

The development of novel molecular scaffolds is a central theme in drug discovery, aiming to create diverse libraries of compounds with the potential for high-affinity binding to biological targets. This compound is an exemplary building block for generating such scaffolds due to its inherent functionalities that allow for structural diversification. nih.gov

The presence of two distinct amino groups, orthogonally protected by Fmoc and Boc, is a key feature. In solid-phase peptide synthesis (SPPS), the Fmoc group on the α-amino group is removed to allow for linear chain elongation, while the Boc-protected γ-amino group remains intact. sigmaaldrich.com This side-chain amine can be deprotected at a later stage to serve as an attachment point for other molecules, such as pharmacokinetic modifiers, imaging agents, or additional peptide chains, leading to more complex and functional drug candidates.

The N-methylation of the α-amino group provides an additional advantage by enhancing the proteolytic stability of the resulting peptide. nih.gov This modification can shield the adjacent peptide bond from enzymatic degradation, a common limitation of peptide-based therapeutics. The improved stability, combined with the potential for creating unique three-dimensional arrangements, makes peptides incorporating this compound attractive as novel therapeutic scaffolds. nih.gov For example, this building block is used in the solid-phase synthesis of complex peptides with potential anti-tumor activity. iris-biotech.de The ability to introduce both a branching point and a metabolically stable N-methylated residue in a single step streamlines the synthesis of intricate and drug-like peptide architectures. mdpi.com

Contributions to Peptide Stapling and Cross-Linking Methodologies

Peptide stapling and other forms of cross-linking are powerful techniques used to constrain peptides into their bioactive conformations, often enhancing their affinity, stability, and cell permeability. The diaminobutyric acid core of this compound provides a versatile handle for creating such intramolecular bridges.

While traditional peptide stapling often involves the use of specialized di-olefin amino acids, the fundamental principle of creating a covalent bridge between two points in a peptide sequence can be achieved using various chemistries. The γ-amino group of the Dab residue, once deprotected, can be used as a nucleophile to form a lactam bridge with a C-terminal carboxylic acid or a side-chain carboxylate of another amino acid like aspartic or glutamic acid. This head-to-side-chain or side-chain-to-side-chain cyclization is a well-established method for constraining peptide structures. nih.govresearchgate.net

The N-methyl group on the α-amine of this compound adds another layer of structural control to these cross-linked peptides. By influencing the local backbone conformation, the N-methyl group can help to pre-organize the peptide for cyclization, potentially improving the efficiency of the cross-linking reaction and favoring the formation of a specific, desired conformer. The combination of N-methylation for local conformational control and the Dab side chain for covalent bridging makes this building block a valuable component in the toolkit for creating stabilized, bioactive cyclic peptides.

Utilization in Dendrimeric and Branched Peptide Constructs

Peptide dendrimers and other branched peptide architectures are of significant interest for a variety of biomedical applications, including as drug delivery vehicles, artificial enzymes, and multivalent ligands for targeting cell surface receptors. nih.govchimia.ch The synthesis of these complex structures relies on the use of branching units that can be incorporated into a growing peptide chain, and this compound is ideally suited for this purpose.

The orthogonal protection of the two amino groups is the key to its utility in dendrimer synthesis. chimia.ch The synthetic strategy typically involves a divergent approach on a solid support. After coupling this compound via its carboxylic acid, the Fmoc group is removed from the α-amine, and two new amino acids or peptide chains can be coupled to this position in a stepwise manner. Subsequently, the Boc group on the γ-amine can be removed, and another two peptide chains can be attached, creating a four-pronged branch from a single amino acid residue. This process can be repeated over several generations to build up a highly complex and globular dendritic structure. illinois.edu

Conformational and Structural Impact of Fmoc N Me Dab Boc Oh Residues Within Peptides

Influence of N-Methylation on Peptide Backbone Dynamics and Helicity

The replacement of an amide proton with a methyl group on the peptide backbone nitrogen introduces a fundamental set of structural and dynamic changes. The most direct consequence of N-methylation is the elimination of the amide proton's ability to act as a hydrogen bond donor. mdpi.com This prevents its participation in canonical hydrogen-bonding networks that define classical secondary structures like α-helices and β-sheets.

Consequently, the introduction of an N-methylated residue, such as N-Me-Dab(Boc), into an α-helical peptide sequence typically acts as a helix disruptor. mdpi.com The loss of a critical i to i+4 hydrogen bond destabilizes the helical fold. However, the impact on backbone dynamics is more complex than simple disruption. The steric bulk of the methyl group restricts the rotation around the N-Cα bond (the φ torsion angle), which can paradoxically lead to a more rigid local backbone structure.

Furthermore, N-methylation significantly lowers the energy barrier for cis-trans isomerization of the peptide bond. While the trans conformation is overwhelmingly favored in standard peptide bonds (with the exception of X-Pro bonds), an N-methylated peptide bond can exist as a mixture of both cis and trans isomers in solution. This introduces a new layer of conformational heterogeneity and can be a key element in designing peptides that adopt specific turn structures. In some contexts, particularly in multiply N-methylated peptides, the steric constraints can promote the formation of unique, non-hydrogen-bonded helical structures stabilized by other interactions, such as carbonyl-carbonyl repulsions. mdpi.com

| Property | Impact of N-Methylation | Rationale |

| Hydrogen Bonding | Eliminates H-bond donor capability. | Amide proton (N-H) is replaced by an N-CH₃ group. mdpi.com |

| α-Helicity | Generally destabilizing. | Disrupts the i, i+4 hydrogen-bonding pattern essential for α-helix stability. |

| Backbone Dynamics | Can increase local rigidity. | Steric hindrance from the methyl group restricts φ torsion angle rotation. |

| Peptide Bond Geometry | Promotes cis/trans isomerization. | The energy difference between cis and trans conformers is reduced, allowing both to be populated. researchgate.net |

| β-Sheet Formation | Generally disruptive. | Prevents participation in the inter-strand hydrogen bond network. |

This is an interactive table. Click on the headers to sort.

Stereochemical Implications of the D- or L-N-Me-Dab(Boc) Configuration

The stereochemistry of amino acid residues dictates the three-dimensional trajectory of a peptide backbone. In nature, proteins are constructed almost exclusively from L-amino acids. The incorporation of a D-amino acid, such as in the N-Me-D -Dab(Boc) residue, forces a significant local perturbation in the peptide's conformation.

A D-residue occupies a distinct region of the Ramachandran plot compared to its L-enantiomer, favoring positive φ and ψ torsion angles. This property is frequently exploited to induce specific turn structures that are otherwise difficult to achieve. For example, a D-amino acid at the (i+1) position of a β-turn is characteristic of a type I' turn, while at the (i+2) position it can stabilize a type II' turn. The combination of a D-amino acid with N-methylation at the same residue is a particularly potent conformational director. Studies on model dipeptides have shown that heterochiral sequences (e.g., L-Xaa-D-Yaa) containing an N-methylated residue strongly favor folded turn conformations. researchgate.net

Theoretical and Computational Studies of Peptide Conformation

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are an indispensable tool for exploring the conformational space available to peptides containing non-standard residues like N-Me-D-Dab. nih.gov MD simulations provide an atomistic and dynamic view of how such a modification influences the peptide's structure, flexibility, and interaction with its environment over time.

To study a peptide containing an N-Me-D-Dab residue, one would first generate a starting structure and then place it in a simulated environment, typically a box of explicit water molecules. youtube.com The system's evolution is then calculated over nanoseconds to microseconds by solving Newton's equations of motion, governed by a molecular mechanics force field. A key challenge and area of active research is the availability of accurate force field parameters for modified residues to ensure the simulation's physical relevance. nih.gov

Analysis of MD trajectories can reveal:

Conformational Stability: By calculating the root-mean-square deviation (RMSD) from a starting structure, one can assess whether the peptide maintains a stable fold or samples a wide range of conformations. mdpi.com

Local Flexibility: The root-mean-square fluctuation (RMSF) of each residue indicates which parts of the peptide are rigid and which are flexible. One would expect lower RMSF values around the conformationally constrained N-Me-D-Dab residue.

Dihedral Angle Distributions: Plotting the φ and ψ angles sampled during the simulation confirms the preferred backbone conformation (e.g., helical, extended, or turn-like).

Hydrogen Bonding and Solvation: MD simulations allow for the detailed analysis of intra-peptide and peptide-solvent hydrogen bonds, showing how the loss of the amide proton on the N-Me-D-Dab residue reorganizes the local hydrogen-bonding network.

Quantum Chemical Calculations

Quantum chemical (QC) calculations, often employing Density Functional Theory (DFT), provide fundamental insights into the intrinsic conformational preferences of a molecule, independent of the larger peptide context. nih.gov For a residue like N-Me-D-Dab, QC methods are particularly useful for determining the relative energies of different conformers with high accuracy.

A primary application is to calculate the energy difference between the cis and trans isomers of the N-methylated peptide bond. These calculations can quantify the energetic penalty of adopting the less common cis state, which is crucial for understanding the conformational ensemble observed in solution and for parameterizing the force fields used in MD simulations. nih.gov QC calculations can also be used to generate a potential energy surface by systematically rotating the φ and ψ dihedral angles of an N-Me-D-Dab-containing dipeptide model. This helps identify the lowest energy (most stable) local conformations without the influence of a larger peptide structure, providing a baseline for its expected behavior.

Spectroscopic Analysis of Peptides Containing Fmoc-N-Me-Dab(Boc)-OH Analogues (e.g., CD, NMR for conformational elucidation)

Spectroscopic techniques are essential for experimentally validating the conformational effects predicted by computational methods. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are the two most powerful methods for this purpose.

Circular Dichroism (CD) Spectroscopy

| Secondary Structure | Characteristic CD Signal (Wavelength, nm) |

| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm. chemrxiv.org |

| β-Sheet | Negative band at ~217 nm; Positive band at ~195 nm. chemrxiv.org |

| β-Turn | Varies by turn type; often a weak negative band >220 nm and a positive band ~205 nm. |

| Random Coil | Strong negative band near 198 nm. chemrxiv.org |

This is an interactive table. Click on the headers to sort.

Incorporating an N-Me-D-Dab residue into a peptide would be expected to produce a distinct change in its CD spectrum. For instance, if the parent peptide were α-helical, the introduction of the N-Me-D-Dab residue would likely cause a significant decrease in the mean residue ellipticity at 222 nm, indicating a loss of helical content. mdpi.com The resulting spectrum might become more characteristic of a β-turn or a disordered structure, providing experimental evidence of the modification's conformational impact.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the premier technique for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.gov For a peptide containing an N-Me-D-Dab residue, NMR provides a wealth of specific information.

Resonance Assignment: Standard 2D NMR experiments like TOCSY and NOESY are used to assign the signals of all protons in the peptide. The N-methyl group of the N-Me-D-Dab residue would appear as a distinct singlet in the 1D proton spectrum, typically between 2.7 and 3.1 ppm. The presence of both cis and trans isomers would result in two separate sets of resonances for the N-Me-D-Dab residue and its neighbors.

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close (< 5 Å), providing crucial distance constraints for structure calculation. A strong NOE between the N-methyl protons and the α-proton of the preceding residue, or between the N-Me-D-Dab α-proton and the amide proton of the following residue, would be definitive proof of a specific turn conformation.

Chemical Shifts: The chemical shift of the α-proton (Hα) is sensitive to secondary structure. Hα shifts for β-sheets are typically downfield (>4.5 ppm), while those for α-helices are upfield (<4.0 ppm). The Hα chemical shift of the N-Me-D-Dab residue and its neighbors can thus indicate the local conformation.

Coupling Constants: The ³J(HN,Hα) coupling constant, related to the φ torsion angle via the Karplus equation, is a key indicator of backbone conformation. While this is not directly applicable to the N-Me-D-Dab residue itself (as it has no amide proton), the coupling constants of neighboring residues are strongly influenced by the turn or kink induced by the modified amino acid.

| NMR Parameter | Structural Information Gained for N-Me-D-Dab Peptide |

| NOE (dαN(i, i+1)) | A short distance between the Hα of residue i and the amide proton of residue i+1 is characteristic of a turn. |

| NOE (N-CH₃ to preceding Hα) | A strong NOE can define the geometry of the turn around the N-methylated bond. |

| Hα Chemical Shift | Can distinguish between helical, sheet, or random coil conformations for neighboring residues. |

| ³J(HN,Hα) Coupling | Provides information on the φ torsion angle of neighboring residues. |

| Separate Resonance Sets | The presence of two distinct sets of signals for the residue and its neighbors indicates cis/trans isomerization. |

This is an interactive table. Click on the headers to sort.

Through the combined application of these theoretical and spectroscopic methods, a comprehensive picture of the conformational landscape of peptides containing this compound can be developed, guiding the rational design of structurally defined and biologically active molecules.

Analytical Methodologies for Verification and Characterization in Peptide Synthesis

Chromatographic Purity Assessment of Fmoc-N-Me-Dab(Boc)-OH-Containing Peptides

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of crude and purified peptides containing this compound. mdpi.com The method separates the target peptide from impurities generated during synthesis, such as deletion sequences (from incomplete coupling or deprotection), truncated sequences (from capping), or by-products from side reactions.

A typical analytical RP-HPLC setup involves a C18 stationary phase column and a mobile phase gradient of water and acetonitrile (B52724) (ACN), both containing an ion-pairing agent like trifluoroacetic acid (TFA). mdpi.com The presence of the N-methyl group and the Boc-protected side chain on the Dab residue imparts significant hydrophobicity, which influences the peptide's retention time.

Potential impurities specific to this residue could include peptides where the side-chain Boc group was prematurely cleaved. Upon acidic treatment, incomplete Boc-deprotection can lead to a major by-product that is typically well-separated by reversed-phase chromatography. The quality of the initial building block is paramount, as impurities in the Fmoc-amino acid raw material directly translate to impurities in the final peptide product. merckmillipore.com High-quality building blocks typically have a chemical purity of ≥99%. merckmillipore.com

Table 1: Example Analytical RP-HPLC Gradient for Purity Assessment

| Time (minutes) | % Acetonitrile (with 0.036% TFA) | % Water (with 0.045% TFA) | Flow Rate (mL/min) |

| 0 | 5 | 95 | 1.0 |

| 25 | 65 | 35 | 1.0 |

| 28 | 100 | 0 | 1.0 |

| 30 | 100 | 0 | 1.0 |

| 32 | 5 | 95 | 1.0 |

| Note: This is a representative gradient and must be optimized for each specific peptide. |

Mass Spectrometry Techniques for Sequence and Mass Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming that the correct peptide has been synthesized. It provides a precise measurement of the molecular weight of the peptide, allowing for verification against the theoretical calculated mass. Liquid chromatography-mass spectrometry (LC-MS) is commonly used, providing both purity data from the LC and mass confirmation from the MS in a single analysis. mdpi.com

The incorporation of an this compound residue results in a specific mass increase in the peptide, corresponding to the molecular weight of the residue (C25H28N2O4) minus the mass of water.

Tandem mass spectrometry (MS/MS) is used for sequence confirmation. The peptide is fragmented within the mass spectrometer, and the resulting fragment ions are analyzed. The fragmentation pattern can confirm the amino acid sequence. For peptides containing this compound, characteristic neutral losses from the side chain can be observed, such as the loss of the entire tert-butoxycarbonyl (Boc) group (100.1 Da) or a portion of it, such as isobutylene (B52900) (56.1 Da). These specific losses serve as diagnostic markers confirming the presence and location of the Dab(Boc) residue within the peptide sequence.

Table 2: Key Mass Spectrometry Data for the this compound Residue

| Parameter | Description | Mass (Da) |

| Residue Mass | Mass added to peptide backbone (C25H28N2O4 - H2O) | 436.5 |

| Boc Group | Mass of the side-chain protecting group | 100.1 |

| Neutral Loss (Isobutylene) | Common fragment loss from Boc group in MS/MS | 56.1 |

| Neutral Loss (Boc Group) | Fragment loss of the entire Boc group in MS/MS | 100.1 |

Chiral Purity Assessment of the Building Block and Derived Peptides

Maintaining the chiral integrity of the amino acid building blocks throughout the synthesis is critical, as stereoisomers can have vastly different biological activities. The starting material, Fmoc-N-Me-D-Dab(Boc)-OH, must be of high enantiomeric purity, often specified as ≥99.7% or ≥99.8%. merckmillipore.comiris-biotech.de

Chiral HPLC is the primary technique for assessing the enantiomeric purity of the amino acid building block. phenomenex.com This method utilizes a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating enantiomers of Fmoc-protected amino acids under reversed-phase conditions. phenomenex.comwindows.net

Furthermore, it is important to verify that racemization (epimerization) has not occurred at the alpha-carbon of the residue during peptide synthesis, a side reaction that can be promoted by certain coupling reagents or elevated temperatures. merel.si While the N-methyl group can sometimes reduce the risk of epimerization compared to its non-methylated counterpart, analysis of the final peptide is still prudent. A sample of the purified peptide can be hydrolyzed back to its constituent amino acids, which are then derivatized and analyzed by chiral gas chromatography (GC) or chiral HPLC to quantify the ratio of D- and L-isomers.

Table 3: Typical Conditions for Chiral HPLC Analysis of an Fmoc-Amino Acid

| Parameter | Condition |

| Column | Lux 5 µm Cellulose-2 (or similar polysaccharide-based CSP) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | Ambient |

| Source: Adapted from Phenomenex TN-1148. phenomenex.com |

Emerging Research Directions and Future Perspectives for Fmoc N Me Dab Boc Oh

Novel Synthetic Applications and Methodological Innovations

Fmoc-N-Me-Dab(Boc)-OH serves as a valuable component in the synthesis of complex peptides and peptidomimetics. Its primary utility lies in its role as a building block for constructing peptide-based drugs, including those with potential anti-tumor properties. The presence of the N-methyl group introduces a level of steric hindrance that can influence peptide conformation and increase resistance to enzymatic degradation. researchgate.netnih.gov

Methodological innovations involving this compound are anticipated to focus on its efficient incorporation into challenging peptide sequences. The N-methylated nature of the amino acid can sometimes lead to slower coupling kinetics during solid-phase peptide synthesis (SPPS). nih.gov Future research will likely address this by optimizing coupling reagents and conditions to ensure high-yield synthesis of N-methylated Dab-containing peptides. One area of innovation may involve the development of novel coupling activators or microwave-assisted synthesis protocols to enhance the efficiency of incorporating this sterically hindered amino acid.

A notable application of a related compound, Fmoc-D-Dab(Boc)-OH, was in the total synthesis of the marine alkaloid (+)-(R)-tiruchanduramine. This highlights the potential of Dab derivatives in natural product synthesis. While not a direct application of the N-methylated version, it underscores the value of the Dab core structure in accessing complex molecular architectures.

Integration into Combinatorial Peptide Library Synthesis

The generation of large, chemically diverse peptide libraries is a cornerstone of modern drug discovery. nih.gov The inclusion of non-proteinogenic amino acids like N-methylated Dab is a key strategy to expand the chemical space of these libraries beyond what is accessible with the 20 canonical amino acids.

This compound is an ideal candidate for integration into combinatorial library synthesis for several reasons:

Increased Diversity: The N-methyl group and the diaminobutyric acid side chain introduce unique structural and functional features, leading to libraries with greater diversity.

Drug-like Properties: N-methylation is known to enhance the pharmacokinetic properties of peptides, such as metabolic stability and cell permeability. nih.govresearchgate.net Incorporating this compound into library synthesis could directly generate candidates with more favorable drug-like profiles.

Orthogonal Deprotection: The Fmoc and Boc protecting groups allow for selective deprotection and further modification of the α-amino group and the side-chain amino group, respectively. This enables the creation of branched or cyclic peptide libraries, further expanding structural diversity.

Future work in this area will likely involve the development of high-throughput methods for the synthesis and screening of libraries containing this compound. This could include the use of automated peptide synthesizers and advanced screening platforms to identify bioactive peptides from these complex mixtures.

| Potential Application in Combinatorial Libraries | Rationale | Anticipated Outcome |

| Screening for Protease Inhibitors | N-methylation can hinder enzymatic cleavage. nih.gov | Identification of novel, stable peptide-based enzyme inhibitors. |

| Development of Cell-Penetrating Peptides | N-methylation can improve lipophilicity and membrane permeability. researchgate.net | Discovery of new vectors for intracellular drug delivery. |

| Generation of Novel Antimicrobial Peptides | Diaminobutyric acid is a component of some natural peptide antibiotics. researchgate.net | Creation of new antimicrobial agents with enhanced stability. |

Development of Chemical Biology Probes and Tools

Chemical biology relies on the use of small molecules to study and manipulate biological systems. Peptides functionalized with specific probes are powerful tools for this purpose. The orthogonal protecting groups of this compound make it an excellent scaffold for the development of such probes.

The side-chain amino group, once deprotected, can be selectively modified with a variety of functional moieties, including:

Fluorophores: For imaging and tracking the localization of the peptide within cells or tissues.

Biotin (B1667282): For affinity purification and identification of binding partners.

Photo-crosslinkers: To covalently trap and identify protein-protein interactions.

The N-methyl group on the peptide backbone can help to lock the peptide into a specific conformation, which can be crucial for designing probes with high affinity and selectivity for their biological targets.

| Probe Type | Functionalization Strategy | Potential Application |

| Fluorescently Labeled Peptide | Coupling of a fluorescent dye to the deprotected side-chain amino group. | Visualizing peptide uptake and distribution in living cells. |

| Affinity-Based Probe | Attachment of biotin to the side chain for pulldown experiments. | Identifying the cellular receptors or binding partners of a bioactive peptide. |

| Photo-Reactive Probe | Incorporation of a photo-activatable crosslinking agent on the side chain. | Mapping the binding interface between the peptide and its target protein. |

Advancements in Rational Peptide Design and Structure-Activity Relationship Studies

Rational peptide design aims to create peptides with specific, predetermined properties by making precise modifications to their structure. N-methylation is a powerful tool in this endeavor as it restricts the conformational freedom of the peptide backbone. nih.gov This can lead to the stabilization of a particular secondary structure, such as a β-turn, which may be the bioactive conformation. nih.gov

The incorporation of this compound into a peptide sequence allows researchers to systematically probe the influence of N-methylation at a specific position on the peptide's structure and activity. This is a key aspect of structure-activity relationship (SAR) studies. By comparing the biological activity of the N-methylated peptide with its non-methylated counterpart, researchers can gain valuable insights into the conformational requirements for activity.

For example, an "N-methyl scan," where each amino acid in a peptide is systematically replaced with its N-methylated version, can help to identify key residues involved in receptor binding or enzymatic recognition. nih.gov this compound provides the necessary building block to include a non-canonical, N-methylated amino acid in such a scan.

Potential for Enhancing Peptide Stability and Bioavailability (focus on theoretical design aspects)

A major hurdle in the development of peptide-based therapeutics is their poor metabolic stability and low oral bioavailability. nih.gov Peptides are rapidly degraded by proteases in the body, and their polar nature often limits their ability to cross cell membranes. N-methylation is a well-established strategy to address these challenges. americanpeptidesociety.org

Theoretically, the incorporation of this compound into a peptide is expected to enhance its stability and bioavailability in several ways:

Proteolytic Resistance: The N-methyl group acts as a steric shield, preventing the peptide backbone from fitting into the active site of proteases. This significantly increases the peptide's half-life in biological fluids. monash.edu

Increased Lipophilicity: The replacement of an amide proton with a methyl group reduces the hydrogen bonding capacity of the peptide backbone, making it more lipophilic. This can improve its ability to diffuse across biological membranes, including the intestinal epithelium, potentially leading to improved oral bioavailability. researchgate.net

Conformational Rigidity: By restricting the conformational flexibility of the peptide, N-methylation can pre-organize it into its bioactive conformation. This can lead to a lower entropic penalty upon binding to its target, resulting in higher affinity. Furthermore, a more rigid conformation can also contribute to increased resistance to proteolysis.

The presence of the diaminobutyric acid side chain also offers opportunities for further modifications to enhance bioavailability. For instance, the side-chain amino group could be acylated with a fatty acid to create a lipopeptide, a strategy known to improve plasma half-life and membrane association. mdpi.com

| Property | Effect of N-Methylation | Effect of Dab Side Chain |

| Proteolytic Stability | Increased due to steric hindrance at the amide bond. americanpeptidesociety.org | Can be further modified (e.g., acylation) to enhance stability. |

| Bioavailability | Potentially increased due to higher lipophilicity and stability. nih.gov | Provides a handle for conjugation to penetration-enhancing moieties. |

| Conformational Control | Restricts backbone flexibility, favoring specific secondary structures. nih.gov | Can influence local conformation and provide a site for cyclization. |

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of Fmoc-N-Me-Dab(Boc)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The synthesis requires precise control of coupling conditions to minimize epimerization, especially due to the steric hindrance introduced by the N-methyl group. Use coupling reagents like HATU or DIC/Oxyma in DMF at 25–30°C for optimal activation efficiency . Monitor reaction completion via Kaiser test or ninhydrin assay. The Boc group on Dab requires selective deprotection with TFA (20–50% in DCM) without affecting the Fmoc group .

Q. How can the purity and identity of this compound be rigorously validated?

- Methodological Answer : Employ reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%). Confirm identity via LC-MS (ESI+) to detect the molecular ion [M+H]+ (expected m/z ~455.5) and fragmentation patterns. NMR (1H, 13C) should verify the presence of the N-methyl group (δ ~2.8–3.0 ppm for CH3) and Boc/Fmoc protecting groups .

Q. What are the common side reactions observed during the incorporation of this compound into peptide sequences?

- Methodological Answer : Incomplete coupling due to steric hindrance or diketopiperazine formation (if adjacent to proline) are common. Mitigate these by extending coupling times (2–4 hours) and using microwave-assisted SPPS (50°C, 10–20 W) to improve reaction kinetics. Aggregation-prone sequences may require backbone amide protection (e.g., 2,4-dimethoxybenzyl) .

Advanced Research Questions

Q. How does the N-methylation of Dab influence peptide conformational stability and protease resistance?

- Methodological Answer : N-methylation reduces hydrogen-bonding capacity, favoring extended conformations and limiting α-helix/β-sheet formation. Conduct circular dichroism (CD) spectroscopy to compare secondary structures of peptides with/without N-Me-Dab. Protease resistance can be assayed via incubation with trypsin/chymotrypsin (37°C, pH 7.4), followed by HPLC quantification of degradation products .

Q. What strategies enable selective on-resin modification of the Dab side chain after Boc deprotection?

- Methodological Answer : Post-Boc removal (50% TFA/DCM, 30 min), the free amine on Dab can be acylated or alkylated using activated esters (e.g., NHS-biotin) in DMF with DIEA (2 equiv). Monitor modification efficiency via LC-MS after cleavage of a small resin aliquot. Ensure compatibility with other protecting groups (e.g., Fmoc) by limiting reaction pH to <9 .

Q. How can computational modeling predict the impact of N-Me-Dab(Boc) on peptide-receptor binding dynamics?

- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to analyze conformational flexibility and docking studies (AutoDock Vina) to predict binding affinities. Compare with experimental SPR or ITC data to validate computational predictions. Focus on steric clashes or altered hydrogen-bond networks caused by N-methylation .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility of this compound in DMF: How to address variability?

- Resolution : Solubility variations (~50–100 mg/mL) may arise from residual moisture or impurities. Pre-dry the compound under vacuum (40°C, 12 hours) and use freshly distilled DMF. If precipitation occurs during SPPS, add 1–5% v/v DMSO or HMPA as a cosolvent. Validate solubility via UV-Vis spectroscopy (280 nm) .

Q. Conflicting recommendations for Boc deprotection kinetics: What factors influence reaction rates?

- Resolution : Reaction rates depend on resin swelling (e.g., polystyrene vs. PEG-based resins) and TFA concentration. For polystyrene resins, use 30% TFA/DCM with 2% TIPS (2 × 10 min treatments). For slower deprotection (e.g., acid-sensitive sequences), reduce TFA to 20% and extend to 4 × 15 min. Monitor via LC-MS after cleavage .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.